3-Cyclopentanesulfinyl-4-nitrotoluene
Description
Properties
Molecular Formula |
C12H15NO3S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-cyclopentylsulfinyl-4-methyl-1-nitrobenzene |
InChI |
InChI=1S/C12H15NO3S/c1-9-6-7-11(13(14)15)12(8-9)17(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |
InChI Key |
KAPLMKZOZAHCHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)C2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Nitrotoluene Derivatives
Key Observations:
Substituent Effects :
- The sulfinyl group in this compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing sulfonic acid (-SO₃H) group in 4-nitrotoluene-2-sulfonic acid. This difference influences reactivity in electrophilic substitution or catalysis.
- Halogenated derivatives like 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene exhibit enhanced stability and lipophilicity, making them suitable for agrochemical applications .
Chirality and Asymmetry :
- The cyclopentanesulfinyl group introduces a stereogenic center, a feature absent in simpler analogs like 4-nitrotoluene. This property is critical for enantioselective synthesis in pharmaceuticals.
Molecular Weight and Solubility :
- This compound has a higher molecular weight (253.07 g/mol) than 4-nitrotoluene (137.14 g/mol), likely reducing volatility but increasing solubility in polar aprotic solvents.
Reactivity Trends: Nitro groups (-NO₂) in all compounds direct electrophilic attacks to meta/para positions, but substituents like -CF₃ or -Cl in halogenated derivatives further modulate reactivity and regioselectivity .
Q & A
Q. How can researchers ensure accurate quantification of 3-Cyclopentanesulfinyl-4-nitrotoluene in complex mixtures using chromatographic techniques?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection, employing the compound as a reference standard. Calibrate the system using serial dilutions (e.g., 0.1–100 µg/mL) and validate retention time consistency against known standards. For complex matrices, combine with solid-phase extraction (SPE) to reduce interference. Cross-validate results using mass spectrometry (LC-MS) for confirmatory analysis . Reference standards for structurally similar nitroaromatics (e.g., 4-amino-2-nitrotoluene) can guide method optimization .
Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Perform 1H/13C NMR to confirm substituent positions (e.g., sulfinyl and nitro groups) and assess purity. Use FT-IR to identify functional groups (e.g., S=O stretching at ~1050 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). For molecular weight confirmation, employ electron ionization mass spectrometry (EI-MS) , comparing fragmentation patterns to databases like NIST Chemistry WebBook. Reference cyclopentane derivatives’ spectral data for interpretation .
Q. What systematic approach should be taken to review existing synthesis protocols for this compound?
- Methodological Answer : Conduct a structured literature review using SciFinder or Reaxys with search terms like “sulfinyl nitrotoluene synthesis” and “cyclopentane functionalization.” Filter results by reaction type (e.g., Friedel-Crafts alkylation, nitration) and analyze yields, solvent systems, and catalytic conditions. Prioritize protocols with >80% yield and scalability notes. Cross-reference with patents for novel methodologies .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be systematically resolved?
- Methodological Answer : Apply multi-technique validation : Compare NMR, IR, and MS data across independent labs to identify instrumental artifacts. Use computational chemistry (e.g., DFT simulations) to predict spectral profiles and reconcile discrepancies. For polymorphic forms, employ X-ray crystallography or DSC to assess crystal structure impacts. Statistical tools like PCA can isolate outlier datasets .
Q. What strategies are effective in designing this compound derivatives with enhanced bioactivity and reduced ecological toxicity?
- Methodological Answer : Develop a structure-activity relationship (SAR) framework:
- Introduce electron-withdrawing groups (e.g., halogens) at the 4-position to modulate nitro group reactivity.
- Test derivatives in in vitro bioassays (e.g., enzyme inhibition for agrochemical targets) and ecotoxicity models (e.g., Daphnia magna LC50). Prioritize candidates with <10% toxicity to non-target organisms. Use QSAR models to predict environmental persistence .
Q. When encountering contradictory bioactivity data in studies of this compound analogs, what analytical frameworks can be applied to reconcile discrepancies?
- Methodological Answer : Implement meta-analysis to aggregate data across studies, adjusting for variables like concentration ranges (e.g., IC50 vs. EC50) and assay conditions (pH, temperature). Apply mixed-effects models to account for inter-lab variability. Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .
Q. How can researchers determine the phase transition properties (e.g., melting point) of this compound experimentally?
- Methodological Answer : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen purge. Calibrate the instrument with indium (melting point: 156.6°C). For hygroscopic samples, employ thermogravimetric analysis (TGA) to rule out decomposition. Compare results with cyclopentane analogs (e.g., 4-methylcyclopentene: Tₘ = -95°C, Tᵦ = 108°C) to contextualize thermal behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
